tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17216208
InChI: InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-6-5-13(12-19)15(11-14)16(22)24-4/h5-6,11H,7-10H2,1-4H3
SMILES:
Molecular Formula: C18H23N3O4
Molecular Weight: 345.4 g/mol

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC17216208

Molecular Formula: C18H23N3O4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate -

Specification

Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
IUPAC Name tert-butyl 4-(4-cyano-3-methoxycarbonylphenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-6-5-13(12-19)15(11-14)16(22)24-4/h5-6,11H,7-10H2,1-4H3
Standard InChI Key SAHGSNVBPWJTIF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central piperazine ring (C4H10N2\text{C}_{4}\text{H}_{10}\text{N}_{2}) with two key substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic reactions.

  • A 4-cyano-3-(methoxycarbonyl)phenyl group at the 4-position, introducing electron-withdrawing cyano (CN-\text{CN}) and methoxycarbonyl (COOCH3-\text{COOCH}_3) moieties that influence electronic distribution and reactivity .

The IUPAC name, tert-butyl 4-(4-cyano-3-methoxycarbonylphenyl)piperazine-1-carboxylate, reflects this substitution pattern. X-ray crystallography and NMR studies confirm the planar geometry of the phenyl ring and the chair conformation of the piperazine ring .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC18H23N3O4\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{4}
Molecular Weight345.39 g/mol
Melting Point112–114°C (dec.)
SolubilitySoluble in DMSO, DMF; insoluble in water
LogP (Partition Coefficient)2.87

The Boc group enhances solubility in organic solvents, while the cyano and methoxycarbonyl groups contribute to moderate lipophilicity (LogP=2.87\text{LogP} = 2.87), favoring membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to construct the piperazine core and introduce substituents:

Step 1: Piperazine Ring Formation
Piperazine is reacted with tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane under basic conditions (e.g., triethylamine) to yield tert-butyl piperazine-1-carboxylate .

Step 2: Electrophilic Aromatic Substitution
The phenyl moiety is introduced via Buchwald–Hartwig amination, coupling 4-bromo-3-(methoxycarbonyl)benzonitrile with the Boc-protected piperazine using a palladium catalyst (e.g., Pd(OAc)2_2) and a ligand such as Xantphos .

Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water, achieving >95% purity .

Industrial-Scale Optimization

To enhance yield and reduce costs, continuous flow reactors are employed for the amination step, reducing reaction time from 24 hours (batch) to 2 hours (flow) while maintaining 85% yield . Automated pH adjustment and in-line FTIR monitoring further improve reproducibility .

Applications in Pharmaceutical Development

Kinase Inhibition

The compound serves as a precursor for kinase inhibitors targeting oncology and inflammatory diseases. For example, structural analogs demonstrate IC50_{50} values of 12–45 nM against JAK3 kinases, with selectivity ratios >100-fold over JAK1/2.

Antibacterial Agents

Modifications at the cyano and methoxycarbonyl positions yield derivatives with potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 8 µg/mL) . The electron-withdrawing groups enhance binding to bacterial dihydrofolate reductase .

Agrochemical Applications

In agrochemistry, the compound is a key intermediate for neonicotinoid-like insecticides. Derivatives exhibit LC50_{50} values of 0.8 ppm against Aphis gossypii (cotton aphid), comparable to imidacloprid.

Mechanism of Action and Biological Interactions

Receptor Binding Studies

Radioligand displacement assays reveal moderate affinity (Ki=340nMK_i = 340 \, \text{nM}) for serotonin 5-HT1A_{1A} receptors, suggesting potential anxiolytic applications. Molecular docking simulations indicate hydrogen bonding between the methoxycarbonyl group and Ser159/Thr160 residues in the receptor’s binding pocket .

Metabolic Stability

In vitro studies using human liver microsomes show a half-life (t1/2t_{1/2}) of 42 minutes, primarily due to cytochrome P450 3A4-mediated oxidation of the piperazine ring . Stability is improved 3-fold by replacing the Boc group with a pivaloyloxymethyl (POM) prodrug moiety .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBiological Activity
tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylateAmino group instead of cyanoDopamine D2_2 antagonism (Ki=110nMK_i = 110 \, \text{nM})
tert-Butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylateNitro group at phenyl 4-positionAntifungal (IC50_{50} = 5 µM)

The cyano substitution in the target compound confers superior metabolic stability compared to amino analogs, while nitro derivatives exhibit enhanced electrophilicity for covalent target binding .

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